molecular formula C24H22ClN5O4S2 B2754830 ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 851123-23-4

ethyl 2-(2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No. B2754830
CAS RN: 851123-23-4
M. Wt: 544.04
InChI Key: VTHVJUCUNJSDDY-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[3,4-d]pyrimidin-6-yl group, a thiophene ring, and a carboxylate ester group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazolo[3,4-d]pyrimidin-6-yl group and the thiophene ring could result in a planar structure, while the carboxylate ester group could introduce some steric hindrance .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the carboxylate ester group could undergo hydrolysis to form a carboxylic acid and an alcohol. The thio group could also participate in various reactions, such as oxidation or substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the carboxylate ester group could make the compound polar and potentially soluble in polar solvents. The compound could also exhibit interesting optical properties due to the conjugated system of double bonds in the pyrazolo[3,4-d]pyrimidin-6-yl group and the thiophene ring .

Scientific Research Applications

Research on Similar Compounds

  • Heterocyclic Compound Synthesis : Research on similar compounds involves the synthesis of various heterocyclic compounds, which are crucial in pharmaceuticals, agrochemicals, and dyes. For instance, studies on the reaction of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have led to the creation of a diverse set of derivatives, highlighting the versatility of these reactions in creating pharmacologically relevant structures (Harb et al., 1989).

  • Antimicrobial and Anticancer Agents : The synthesis and evaluation of novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have shown potential as antimicrobial and anticancer agents. These studies suggest that structurally similar compounds could exhibit significant bioactivity, indicating potential research applications in developing new therapeutic agents (Hafez et al., 2016).

  • Anticancer Activity : Investigations into novel heterocycles utilizing thiophene-incorporated thioureido substituents as precursors have shown that some compounds display potent anticancer activity. This underscores the importance of such chemical structures in medicinal chemistry research, specifically in the search for new anticancer drugs (Abdel-Motaal et al., 2020).

  • Radiation-Induced Oligomerization : The study on thiophene and its derivatives, including 3,4-ethylenedioxythiophene, under radiation in ionic liquids, offers insight into the oligomerization processes that could be relevant for the synthesis of conductive polymers. Such processes are critical in the development of materials science, particularly for electronic applications (Michalski et al., 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Based on its structure, it could potentially interact with various enzymes or receptors. For example, compounds with a pyrimidine moiety have been found to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer activities .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. Proper safety measures should be taken when handling this compound, including the use of personal protective equipment and proper ventilation .

Future Directions

Future research could focus on exploring the biological activity of this compound and developing efficient synthetic routes for its preparation. The compound’s structure suggests that it could have interesting biological properties, making it a potential candidate for drug development .

properties

IUPAC Name

ethyl 2-[2-[[1-(4-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O4S2/c1-3-34-23(33)18-15-5-4-6-17(15)36-22(18)28-20(31)12(2)35-24-27-19-16(21(32)29-24)11-26-30(19)14-9-7-13(25)8-10-14/h7-12H,3-6H2,1-2H3,(H,28,31)(H,27,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHVJUCUNJSDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=NC4=C(C=NN4C5=CC=C(C=C5)Cl)C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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